1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c1-12-22-18(29-25-12)15-4-3-9-26-16(23-24-17(15)26)11-21-19(27)20-10-13-5-7-14(28-2)8-6-13/h3-9H,10-11H2,1-2H3,(H2,20,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBLGPOLWRJTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines elements from several pharmacologically active scaffolds, including oxadiazoles and triazoles.
Chemical Structure
The compound can be broken down into its key structural components:
- 4-Methoxybenzyl group : Known for its ability to enhance lipophilicity and biological activity.
- Oxadiazole moiety : This group is often associated with anticancer and antimicrobial properties.
- Triazolo-pyridine unit : Recognized for its diverse biological activities including anti-inflammatory and antiviral effects.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its anticancer potential, antimicrobial properties, and other therapeutic applications.
Anticancer Activity
Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer activity by targeting various enzymes involved in cancer cell proliferation. A study highlighted that derivatives of 1,3,4-oxadiazoles can inhibit key proteins such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for tumor growth and survival .
Table 1: Summary of Anticancer Mechanisms
| Mechanism | Target Enzyme/Protein | Effect |
|---|---|---|
| Inhibition | Thymidylate Synthase | Reduces DNA synthesis |
| Inhibition | HDAC | Alters gene expression |
| Inhibition | Topoisomerase II | Disrupts DNA replication |
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Studies have demonstrated that oxadiazole derivatives possess activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Table 2: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Staphylococcus aureus | High | |
| Bacillus subtilis | Low |
Case Study 1: Anticancer Efficacy
In a recent study evaluating the anticancer efficacy of this compound in vitro against various cancer cell lines (e.g., MCF7 breast cancer cells), it was found that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis induction via the intrinsic pathway .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL, suggesting effective antibacterial action comparable to standard antibiotics .
Comparison with Similar Compounds
Compound A : 1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea (from )
- Core Structure : Pyrrolidine ring substituted with a phenyl-oxadiazole and biphenyl-urea.
- Key Differences : Unlike the target compound, Compound A lacks the triazolo[4,3-a]pyridine scaffold. The pyrrolidine ring introduces conformational rigidity, which may affect target binding compared to the planar triazole-pyridine system.
- Activity : Pyrrolidinyl-oxadiazole ureas are often explored for CNS targets due to their ability to cross the blood-brain barrier .
Compound B : 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (from )
- Core Structure : Pyridine ring fused with a 1,2,3-triazole and substituted with a 4-methoxyphenyl urea.
- Key Differences : The 1,2,3-triazole (vs. 1,2,4-triazole in the target compound) and nitro group may alter electronic properties and hydrogen-bonding interactions.
- Activity : Similar urea-pyridine hybrids exhibit urease inhibition and antibacterial effects .
Compound D : 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)-3-(4-methoxyphenyl)urea (from )
- Core Structure : Simplified oxadiazole-urea derivative without fused heterocycles.
- Key Differences : The absence of the triazolo[4,3-a]pyridine system likely reduces steric complexity and target selectivity.
- Activity : Oxadiazole-ureas are commonly investigated for anti-inflammatory and anticancer applications .
Key Advantages of the Target Compound
- Dual Heterocyclic System : The triazolo[4,3-a]pyridine and oxadiazole rings may synergistically enhance binding to enzymes or receptors with hydrophobic pockets.
- Tunable Substituents : The 4-methoxybenzyl and methyl-oxadiazole groups allow for derivatization to optimize solubility and selectivity.
Q & A
Q. What are the typical synthetic routes for synthesizing 1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea?
The synthesis involves multi-step organic reactions, including:
- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC) .
- Triazolopyridine core assembly : Oxidative ring closure of hydrazine intermediates. Sodium hypochlorite in ethanol at room temperature is a green, efficient oxidant for this step .
- Urea linkage : Reacting an isocyanate intermediate with a 4-methoxybenzylamine derivative. This step requires anhydrous conditions and catalysts like DMAP to ensure regioselectivity .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, especially distinguishing between triazole and oxadiazole protons .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC-PDA : Ensures purity (>95%) by detecting trace impurities from side reactions (e.g., incomplete cyclization) .
Q. What structural motifs in this compound are associated with biological activity?
- Urea moiety : Facilitates hydrogen bonding with target proteins (e.g., kinases, enzymes), enhancing binding affinity .
- Triazolopyridine core : Imparts rigidity and π-π stacking interactions, common in kinase inhibitors .
- Oxadiazole ring : Enhances metabolic stability and bioavailability via hydrophobic interactions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and regioselectivity during triazolopyridine synthesis?
- Design of Experiments (DoE) : Use statistical models to optimize variables like temperature, solvent polarity, and oxidant concentration. For example, ethanol as a solvent improves solubility and reduces side products compared to DCM .
- Catalyst screening : Test transition-metal catalysts (e.g., Cu(I)) for regioselective cyclization, though sodium hypochlorite remains preferable for greener synthesis .
- In-situ monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate at peak intermediate conversion .
Q. How can molecular docking studies predict the compound’s interaction with biological targets?
- Target selection : Prioritize enzymes with known urea-binding pockets (e.g., 14-α-demethylase in fungal pathogens or tyrosine kinases in cancer) .
- Docking protocols : Use AutoDock Vina with Lamarckian algorithms to simulate binding poses. The urea group often anchors the compound in the active site, while the triazolopyridine occupies hydrophobic pockets .
- Validation : Cross-check docking results with mutagenesis studies or competitive binding assays (e.g., SPR) to confirm key residues .
Q. How should conflicting bioactivity data from different assays be resolved?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
- Orthogonal assays : Validate IC₅₀ values using both enzymatic (e.g., fluorescence-based) and cellular (e.g., proliferation) assays .
Methodological Challenges and Solutions
Q. What strategies mitigate regioselectivity issues during oxadiazole and triazole ring formation?
- Protecting groups : Temporarily block reactive sites (e.g., methoxybenzyl groups) to direct cyclization .
- Microwave-assisted synthesis : Enhances reaction speed and selectivity by uniformly heating intermediates .
- Computational modeling : DFT calculations predict favorable transition states for ring closure, guiding solvent and catalyst choices .
Q. How can stability studies inform formulation development for in vivo testing?
- Forced degradation : Expose the compound to heat, light, and hydrolytic conditions (pH 1–13) to identify degradation products .
- Excipient compatibility : Screen with PEG-400 or cyclodextrins to enhance aqueous solubility, critical for IV administration .
- Plasma stability assays : Incubate with mouse/rat plasma to assess esterase susceptibility and guide prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
